![molecular formula C6H8O4S B1416880 2-[(2-Oxooxolan-3-yl)sulfanyl]acetic acid CAS No. 1094479-23-8](/img/structure/B1416880.png)
2-[(2-Oxooxolan-3-yl)sulfanyl]acetic acid
Vue d'ensemble
Description
“2-[(2-Oxooxolan-3-yl)sulfanyl]acetic acid” is a chemical compound with the molecular formula C6H8O4S . It has a molecular weight of 176.19 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H8O4S/c7-5(8)3-11-4-1-2-10-6(4)9/h4H,1-3H2,(H,7,8) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . More detailed physical and chemical properties are not available in the resources I have searched.Applications De Recherche Scientifique
Catalytic Applications
2-[(2-Oxooxolan-3-yl)sulfanyl]acetic acid and its derivatives have been explored for catalytic applications, particularly in the context of carbonic anhydrase inhibition. For example, derivatives of this compound have been synthesized and investigated as inhibitors of the tumor-associated isozyme carbonic anhydrase IX. These studies have identified potent inhibitors among both simple aromatic and heterocyclic compounds, suggesting their potential applications as antitumor agents (Ilies et al., 2003).
Synthetic Chemistry
In synthetic chemistry, the compound and its derivatives have been utilized in the oxidative condensation of methane to acetic acid, demonstrating a direct, selective pathway at elevated temperatures in liquid sulfuric acid. This process is catalyzed by palladium and involves methane C-H activation, suggesting the utility of these compounds in petrochemical synthesis (Periana et al., 2003).
Environmental Chemistry
In the field of environmental chemistry, the breakdown products of compounds like metolachlor and alachlor in aquatic systems have been studied, revealing insights into the transformation pathways and the formation patterns of their breakdown products, including those related to sulfanyl-acetic acid derivatives (Graham et al., 1999).
Material Science
The compound's derivatives have been investigated in material science for the synthesis of novel materials. For instance, nano-Fe3O4-encapsulated silica particles bearing sulfonic acid groups have been developed as magnetically separable catalysts for green synthesis applications, showcasing the versatility of these compounds in developing sustainable catalytic systems (Nemati et al., 2014).
Photophysics and Photochemistry
In photophysics and photochemistry, the compound's derivatives, particularly 1,2-dithiolanes, have been explored for their chemical and photochemical properties. These studies provide insights into the potential functions of naturally occurring systems like 6-thioctic acid, contributing to our understanding of primary quantum conversion acts in photosynthesis (Barltrop et al., 1954).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation.
Propriétés
IUPAC Name |
2-(2-oxooxolan-3-yl)sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4S/c7-5(8)3-11-4-1-2-10-6(4)9/h4H,1-3H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANJLVLIAPOZOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Oxooxolan-3-yl)sulfanyl]acetic acid | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-2-[(propan-2-yl)amino]butanoic acid hydrochloride](/img/structure/B1416797.png)

![1-[3-Methoxy-4-(3-methylbutoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1416801.png)


![4-[(methylamino)methyl]-N-(2,2,2-trifluoroethyl)benzamide hydrochloride](/img/structure/B1416805.png)
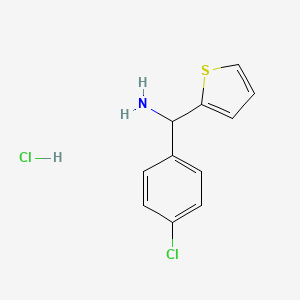
![2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B1416808.png)
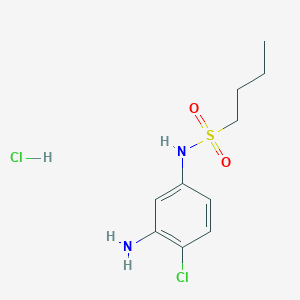
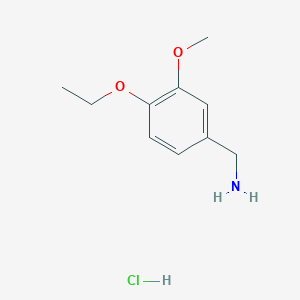
![2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B1416813.png)
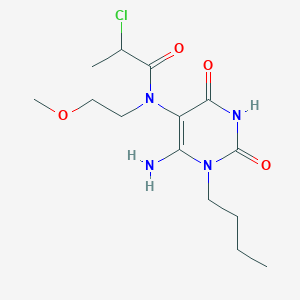
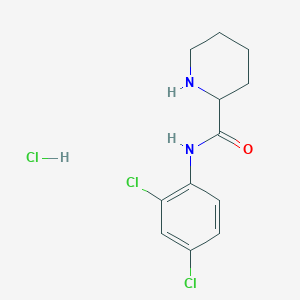
![3-methoxy-N-[5-methyl-2-(propan-2-yl)cyclohexyl]aniline](/img/structure/B1416819.png)